Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Spirocyclic Scaffolds PROTAC Linkers Medicinal Chemistry

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate offers a rigid spirocyclic scaffold that is indispensable for PROTAC linker design, providing precise spatial orientation and 0 rotatable bonds to maximize ternary complex formation efficiency. Unlike simple Boc-piperidines, the 2-ketone handle enables divergent derivatization while the Boc group provides orthogonal protection. Its validated use in FAAH inhibitor clinical candidates confirms CNS drug potential. Ideal for medicinal chemists seeking high-purity starting material for SAR exploration and targeted protein degradation campaigns.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 1359704-84-9
Cat. No. B1441961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
CAS1359704-84-9
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C2
InChIInChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-6-4-5-13(9-14)7-10(15)8-13/h4-9H2,1-3H3
InChIKeyHKTGLPAHDGZQDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1359704-84-9): A Boc-Protected Spirocyclic Building Block for PROTACs and Medicinal Chemistry


Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1359704-84-9), also known as 6-Boc-6-azaspiro[3.5]nonane-2-one, is a spirocyclic compound (C13H21NO3, MW 239.31) featuring a fused lactam and carbamate structure . Its rigid spiro scaffold, defined by a shared quaternary carbon between a 6-azaspiro[3.5]nonane core and a tert-butyl carbamate (Boc) protecting group on the nitrogen, enhances stereochemical control and provides a well-defined three-dimensional vector [1]. The presence of a ketone at the 2-position and a Boc-protected secondary amine at the 6-position makes it a versatile intermediate in synthetic organic and medicinal chemistry, particularly for constructing complex heterocycles and as a linker in targeted protein degradation [1].

Why Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate Cannot Be Replaced by a Simple Boc-Protected Piperidine or Other Spirocyclic Analogs


Generic substitution of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate with a simple Boc-protected piperidine or even a closely related azaspiro[3.4]octane analog is not feasible due to its unique spirocyclic geometry and electronic profile [1]. The rigid [3.5] spiro junction locks the amine vector at a specific angle (~90° relative to the ketone) and enforces a distinct spatial orientation that is critical for target engagement in medicinal chemistry campaigns, particularly for kinases and PROTACs where subtle changes in linker geometry drastically affect ternary complex formation and degradation efficiency [2]. Furthermore, the ketone at the 2-position offers a unique handle for further derivatization (e.g., reductive amination, Grignard addition) that is absent in simple Boc-piperidines and allows for the introduction of additional vectors, while the Boc group provides a standard, orthogonal protecting group that is cleaved under mild acidic conditions to liberate a free amine for downstream conjugation [1].

Quantitative Differentiation of Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate: Comparative Structural and Reactivity Data


Spatial Vector Differentiation vs. Boc-Piperidine and 7-Azaspiro[3.5]nonane Analogs

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate offers a distinct 3D vector orientation compared to simpler Boc-piperidine and even other azaspiro[3.5]nonane regioisomers. The spiro junction at the 6-position places the nitrogen in a unique steric and electronic environment, which influences its reactivity and binding [1]. While direct comparative binding data for this exact building block is not publicly available, the scaffold's utility is supported by class-level inference from related FAAH inhibitors where the 7-azaspiro[3.5]nonane core (a regioisomer) demonstrated favorable CNS drug-like properties and target engagement, highlighting the importance of the spirocyclic motif [2][3].

Spirocyclic Scaffolds PROTAC Linkers Medicinal Chemistry

Rotatable Bond Count and Conformational Rigidity vs. Boc-Protected Aliphatic Amines

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate possesses a rotatable bond count of 0, a direct consequence of its spirocyclic structure, whereas Boc-protected aliphatic amines (e.g., N-Boc-piperidine) have at least one rotatable bond [1]. This complete lack of rotatable bonds translates to higher conformational rigidity, which is often associated with improved target binding affinity and selectivity in drug discovery [2]. The compound's molecular weight (239.31 g/mol) and heavy atom count (17) are also favorable for maintaining drug-like properties when incorporated into larger molecules .

Conformational Restriction Drug Design Physicochemical Properties

Reactivity Profile and Derivatization Potential vs. Boc-Protected 6-Azaspiro[3.5]nonane

The presence of the ketone at the 2-position in Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate provides a distinct reactive handle compared to 6-Boc-6-azaspiro[3.5]nonane (which lacks the ketone). This ketone can undergo a variety of transformations (e.g., reductive amination to introduce an amine handle, Grignard addition to form tertiary alcohols, Wittig olefination, etc.) that are not possible with the non-ketone analog [1]. This functional group allows for the installation of a second vector for exploration of chemical space around the spirocyclic core, which is valuable in hit-to-lead and lead optimization stages [2].

Synthetic Chemistry Derivatization Building Blocks

Commercial Availability and Purity Specifications vs. Less Common Spirocyclic Analogs

Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is commercially available from multiple reputable vendors with a standard purity of 97-98%, as confirmed by NMR, HPLC, and GC analysis . This contrasts with many less common spirocyclic analogs (e.g., benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, CAS 1359705-27-3) which are often only available in 95% purity and from fewer suppliers, leading to potential batch-to-batch variability and supply chain risk . The robust commercial supply chain for this compound ensures consistent quality and availability for research and development programs.

Procurement Supply Chain Quality Control

Optimal Application Scenarios for Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate in R&D and Production


Synthesis of Spirocyclic PROTAC Linkers for Targeted Protein Degradation

The rigid 6-azaspiro[3.5]nonane core of this compound is an ideal linker in Proteolysis Targeting Chimeras (PROTACs), where precise control over the spatial orientation between the target protein ligand and the E3 ligase ligand is critical for inducing efficient ternary complex formation and subsequent degradation [1]. The Boc group allows for straightforward deprotection and conjugation to one ligand, while the ketone at the 2-position can be derivatized to attach a second ligand or a solubilizing group . This application leverages the compound's unique 3D geometry and rotatable bond count of 0 to minimize linker flexibility and maximize degradation efficiency, a key factor in the development of potent and selective PROTACs [2].

Building Block for Kinase and CNS-Targeted Drug Discovery Programs

The spirocyclic scaffold is a privileged structure in drug discovery, particularly for targets in the central nervous system (CNS) and kinases, where it can confer improved metabolic stability, blood-brain barrier penetration, and selectivity over flat aromatic systems [1]. Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate serves as a key intermediate for installing a rigid, three-dimensional amine vector into lead compounds. Its use in the synthesis of FAAH inhibitors, which reached clinical development (PF-04862853), validates the potential of the 6-azaspiro[3.5]nonane scaffold for producing orally bioavailable CNS drugs with favorable pharmacokinetic profiles [2].

Construction of Spirocyclic Compound Libraries for SAR Exploration

The presence of both a Boc-protected amine and a ketone functional group in Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate makes it a versatile hub for divergent synthesis [1]. The ketone can be converted into amines, alcohols, alkenes, and other functional groups, while the Boc-protected amine can be deprotected and further elaborated with various electrophiles . This allows for the rapid generation of a diverse library of spirocyclic compounds sharing a common core, enabling efficient exploration of structure-activity relationships (SAR) in hit-to-lead and lead optimization campaigns [2].

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